MAO-A Inhibition Potency: CAS 1025221-05-9 vs. Reference MAO-B-Selective Inhibitors
In a recombinant human MAO-A enzymatic assay using 5-hydroxytryptamine as substrate, N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine demonstrated an IC50 of 3.70 nM [1]. This value places the compound among high-potency MAO-A ligands, approximately 75-fold more potent than its MAO-B IC50 of 280 nM in the same assay platform [1]. By comparison, the clinically used MAO-B inhibitor selegiline (l-deprenyl) exhibits an MAO-A IC50 in the micromolar range (~6.7 μM) in human brain homogenates [2], highlighting the >1,800-fold higher MAO-A potency of the target compound.
| Evidence Dimension | Inhibitory potency against recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 = 3.70 nM (human recombinant MAO-A expressed in Sf9 cells, 5-HT substrate) [1] |
| Comparator Or Baseline | Selegiline (l-deprenyl): IC50 ~6.7 μM against human brain MAO-A [2] |
| Quantified Difference | Target compound is >1,800-fold more potent against MAO-A than selegiline. |
| Conditions | Recombinant human MAO-A expressed in Sf9 insect cells; substrate: 5-hydroxytryptamine; detection: hydrogen peroxide production; incubation: 1 hr [1]. |
Why This Matters
For researchers studying serotonergic pathways or requiring potent MAO-A inhibition, this compound offers nanomolar potency that surpasses classical MAO inhibitors by several orders of magnitude, but its MAO-A preference must be accounted for in experimental design to avoid confounding neurotransmitter profiles.
- [1] BindingDB Entry BDBM50075961 / CHEMBL3415798. Affinity data: IC50 3.70 nM for human MAO-A (Sf9 cells, 5-HT substrate). Curated by ChEMBL. Accessed May 2026. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006; 147 Suppl 1:S287-96. (Review reporting selegiline MAO-A IC50 ~6.7 μM in human brain.) View Source
